N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(3Z)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N’-[(3Z)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]pyridine-2-carbohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 5-bromo-2-oxoindoline with benzylamine to form the intermediate, which is then reacted with pyridine-2-carbohydrazide under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N’-[(3Z)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(3Z)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]pyridine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors with high affinity, leading to various biological effects . For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N’-[(3Z)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]pyridine-2-carbohydrazide can be compared with other similar compounds, such as:
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds also exhibit potential anticancer and VEGFR-2 inhibitory effects.
Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives: Known for their cytotoxic activity and potential as therapeutic agents
Properties
Molecular Formula |
C21H15BrN4O2 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-(1-benzyl-5-bromo-2-hydroxyindol-3-yl)iminopyridine-2-carboxamide |
InChI |
InChI=1S/C21H15BrN4O2/c22-15-9-10-18-16(12-15)19(24-25-20(27)17-8-4-5-11-23-17)21(28)26(18)13-14-6-2-1-3-7-14/h1-12,28H,13H2 |
InChI Key |
WYOUVYYXBGHIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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